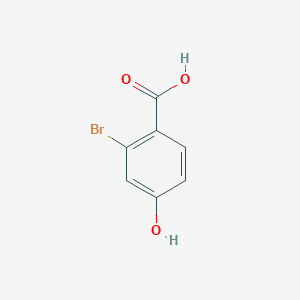

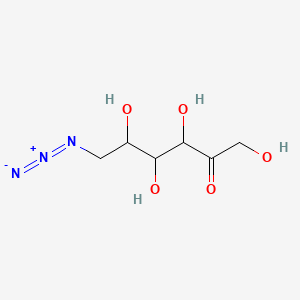

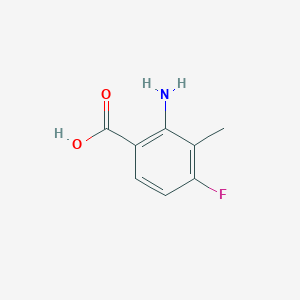

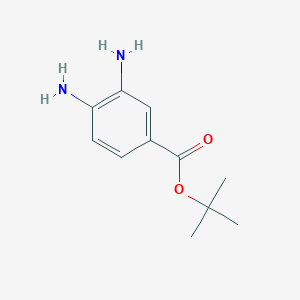

![molecular formula C11H15NS B1284122 N-[2-(苯硫基)乙基]-2-丙烯-1-胺 CAS No. 188642-29-7](/img/structure/B1284122.png)

N-[2-(苯硫基)乙基]-2-丙烯-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[2-(Phenylthio)ethyl]-2-propen-1-amine" is not directly mentioned in the provided papers. However, the papers discuss various related amines and their synthesis, which can provide insights into the synthesis and properties of structurally similar compounds. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in the preparation of an antibiotic is described, highlighting the importance of stereochemistry in amine synthesis . Additionally, the synthesis of N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and their dopamine receptor affinities are reported, indicating the biological relevance of such compounds .

Synthesis Analysis

The synthesis of related amines often involves multi-step processes that include key reactions such as Michael addition, alkylation, and condensation. For example, the asymmetric Michael addition and stereoselective alkylation are crucial steps in the synthesis of a pyrrolidinyl-ethylamine derivative . Similarly, the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol is used to synthesize a benzothiazol-2-amine derivative . These methods could potentially be adapted for the synthesis of "N-[2-(Phenylthio)ethyl]-2-propen-1-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of amines is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the structure of a chiral N-substituted amide was determined by NMR spectroscopy and X-ray crystallography . These techniques could be employed to analyze the molecular structure of "N-[2-(Phenylthio)ethyl]-2-propen-1-amine" once synthesized.

Chemical Reactions Analysis

Amines can participate in various chemical reactions, including domino reactions, which are a sequence of two or more bond-forming transformations that occur under the same reaction conditions. An example is the synthesis of N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines . Such reactions could be explored for "N-[2-(Phenylthio)ethyl]-2-propen-1-amine" to create complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of a 2-phenylethyl group on the nitrogen atom of certain amines can increase liposolubility and receptor binding affinity . The properties of "N-[2-(Phenylthio)ethyl]-2-propen-1-amine" would likely be affected by the phenylthio group and the propenylamine moiety, which could be investigated through experimental studies.

科学研究应用

合成嘧啶类似物中的保护基:

- N-[2-(苯硫基)乙基]-2-丙烯-1-胺已被用作嘧啶残基合成糖修饰嘧啶衍生物中的新型两阶段碱保护基。这种方法允许选择性地对核糖基团进行O-烷基化,同时避免碱基烷基化,并且保护基可以在氧化为砜后完全去除(D’Onofrio等,2006)。

噻吩衍生物的抗菌活性:

- 2-氨基噻吩衍生物,包括与N-[2-(苯硫基)乙基]-2-丙烯-1-胺相关的结构,已被研究其抗菌性能。这些化合物表现出各种生物活性,如抗菌、抗真菌和抗炎症作用(Prasad et al., 2017)。

乙烯聚合中的催化作用:

- 与N-[2-(苯硫基)乙基]-2-丙烯-1-胺相关的化合物已被用于乙烯聚合的钛-铬异核金属催化剂中。这些配合物产生具有独特n-丁基支链的线性低密度聚乙烯,展示了该化合物在影响聚合物性质中的作用(Liu et al., 2014)。

水介质中的生物共轭:

- 使用与N-[2-(苯硫基)乙基]-2-丙烯-1-胺相关的化合物在水介质中进行酰胺形成机制的研究已经进行。这些研究对于理解生物共轭过程至关重要,这在生物化学和制药研究中至关重要(Nakajima & Ikada, 1995)。

肽合成:

- 已评估N-[2-(苯硫基)乙基]-2-丙烯-1-胺衍生物作为肽合成中胺保护试剂。这个过程对于控制肽的组装至关重要,肽在药物开发和生物研究中具有广泛应用(Ramage et al., 1985)。

安全和危害

属性

IUPAC Name |

N-(2-phenylsulfanylethyl)prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEHFVIOFPSTOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCSC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571328 |

Source

|

| Record name | N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Phenylthio)ethyl]-2-propen-1-amine | |

CAS RN |

188642-29-7 |

Source

|

| Record name | N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。